Product packaging for CME-carbodiimide(Cat. No.:CAS No. 102292-00-2)

CME-carbodiimide

Cat. No.: B7799692
CAS No.: 102292-00-2
M. Wt: 423.6 g/mol
InChI Key: GBCAVSYHPPARHX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Carbodiimide (B86325) Functional Group Chemistry

The carbodiimide functional group, characterized by the formula RN=C=NR, is a cornerstone of modern synthetic and medicinal chemistry. Compounds bearing this moiety are powerful dehydrating agents, facilitating a variety of chemical reactions by promoting the removal of water. One of the most prominent applications of carbodiimides is in the formation of amide bonds from carboxylic acids and primary amines.

The general mechanism of carbodiimide-mediated amide bond formation involves the activation of a carboxyl group. The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by a primary amine, leading to the formation of a stable amide bond and the release of a soluble urea (B33335) byproduct. chemicalbook.comchemicalbook.com Because no part of the carbodiimide molecule is incorporated into the final product, they are often referred to as "zero-length" crosslinkers. chemicalbook.com

Several carbodiimides are commonly employed in research, each with distinct properties. Dicyclohexylcarbodiimide (B1669883) (DCC) is a classic example, widely used in peptide synthesis. wikipedia.org However, its low solubility in aqueous solutions and the insolubility of its dicyclohexylurea byproduct can be disadvantageous in certain applications. In contrast, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is a water-soluble carbodiimide that is frequently used in bioconjugation reactions under physiological conditions. creative-proteomics.com

The reactivity of the O-acylisourea intermediate can be modulated by the addition of reagents such as N-hydroxysuccinimide (NHS) or sulfo-NHS. These compounds react with the intermediate to form a more stable amine-reactive NHS ester, which can then react more efficiently with a primary amine, increasing coupling yields and reducing side reactions. researchgate.net

The synthesis of carbodiimides can be achieved through various routes, including the dehydration of ureas or thioureas. A classic method involves the dehydrosulfurization of thioureas using reagents like mercuric oxide. wikipedia.org More modern and milder methods have also been developed, such as the oxidative desulfurization of 1,3-disubstituted thioureas. organic-chemistry.org

Significance of CME-Carbodiimide as a Biochemical Research Reagent

This compound, often abbreviated as CMC, is a water-soluble carbodiimide that has gained prominence primarily for its application in the chemical probing of RNA structure. nih.govnih.gov Its full chemical name is 1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate. chemicalbook.com

The key feature of this compound in this context is its ability to selectively modify unpaired guanine (G) and uracil (U) nucleotides within an RNA molecule. nih.govumich.edu This selectivity allows researchers to map the secondary and tertiary structure of RNA by identifying which bases are accessible to modification and therefore not involved in base-pairing. The carbodiimide group of this compound reacts with the Watson-Crick face of these unpaired bases, forming a covalent adduct. nih.gov The sites of modification can then be identified using techniques such as primer extension. This information is crucial for understanding the relationship between RNA structure and its biological function.

While other reagents like dimethyl sulfate (DMS) are used to probe adenine and cytosine residues, this compound's specificity for guanine and uracil makes it a complementary and indispensable tool for obtaining a complete picture of RNA secondary structure. nih.govnih.govumich.edu

Beyond RNA structure probing, this compound has also been utilized in protein modification studies. It can be used to activate carboxyl groups on proteins for subsequent reaction with nucleophiles, allowing for the introduction of labels or the formation of cross-links. nih.govnih.gov For instance, it has been used to investigate the role of specific carboxyl groups in the active sites of enzymes. nih.gov

The water-solubility and specific reactivity profile of this compound have established it as a valuable reagent in molecular biology and biochemistry, enabling detailed structural and functional studies of nucleic acids and proteins.

PropertyValue
Full Chemical Name 1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate
Common Abbreviation This compound, CMC
Molecular Formula C21H33N3O4S
Molecular Weight 423.57 g/mol
Appearance White to slightly yellow powder
Solubility Soluble in water, DMF, and MeCN
ApplicationDescriptionKey References
RNA Structure Probing Selectively modifies unpaired guanine (G) and uracil (U) nucleotides to map RNA secondary and tertiary structure. nih.govnih.govumich.edu
Protein Modification Activates carboxyl groups on proteins for cross-linking or labeling to study protein structure and function. nih.govnih.gov
Peptide Synthesis Used as a coupling agent to facilitate the formation of peptide bonds. labproinc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26N3O.C7H7O3S<br>C21H33N3O4S B7799692 CME-carbodiimide CAS No. 102292-00-2

Properties

InChI

InChI=1S/C14H26N3O.C7H8O3S/c1-17(9-11-18-12-10-17)8-7-15-13-16-14-5-3-2-4-6-14;1-6-2-4-7(5-3-6)11(8,9)10/h14H,2-12H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCAVSYHPPARHX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCOCC1)CCN=C=NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60907344
Record name 4-(2-{[(Cyclohexylimino)methylidene]amino}ethyl)-4-methylmorpholin-4-ium 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60907344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2491-17-0, 102292-00-2
Record name 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2491-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CME-carbodiimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CME-CARBODIIMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231596
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Morpholinium, 4-[2-[(cyclohexylcarbonimidoyl)amino]ethyl]-4-methyl-, 4-methylbenzenesulfonate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(2-{[(Cyclohexylimino)methylidene]amino}ethyl)-4-methylmorpholin-4-ium 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60907344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-[(cyclohexylcarbonimidoyl)amino]ethyl]-4-methylmorpholinium toluene-p-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.865
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Reaction Mechanisms of Cme Carbodiimide in Organic Synthesis

Amide Bond Formation via O-Acylisourea Intermediates

Carbodiimide-mediated amide bond formation is a widely used reaction, particularly in peptide synthesis. The core mechanism involves the activation of a carboxylic acid by the carbodiimide (B86325), leading to a highly reactive intermediate.

The activation of a carboxylic acid by a carbodiimide, such as CME-carbodiimide, typically begins with the protonation of one of the nitrogen atoms of the carbodiimide by the carboxylic acid. This protonation enhances the electrophilicity of the central carbon atom of the carbodiimide. Subsequently, the carboxylate anion attacks this activated carbon, forming an O-acylisourea intermediate. taylorandfrancis.comunimi.itchemistrysteps.com This intermediate can be viewed as a carboxylic ester with a good leaving group derived from the carbodiimide. wikipedia.org

The reaction rate for O-acylisourea formation can be dependent on pH, with optimal rates observed when the carbodiimide is sufficiently protonated and the carboxylic acid is in its carboxylate form. Studies have shown that the reaction between a doubly protonated carbodiimide and a carboxylate group is a key step in the formation of the O-acylisourea intermediate. nih.gov

The O-acylisourea intermediate is highly reactive towards nucleophiles. In the presence of an amine, the amine nitrogen attacks the carbonyl carbon of the O-acylisourea, leading to the formation of the amide bond and the release of a urea (B33335) byproduct, which is the hydrated form of the carbodiimide. taylorandfrancis.comunimi.itwikipedia.orgontosight.aipeptide.comthermofisher.comresearchgate.net

Alternatively, the O-acylisourea intermediate can react with a second molecule of the carboxylic acid to form a symmetrical acid anhydride (B1165640) and the urea byproduct. wikipedia.orgpeptide.comorganic-chemistry.org This anhydride is also an activated species that can subsequently react with an amine to yield the amide product. Evidence suggests that this anhydride pathway might be significant in certain conditions, such as solid-phase synthesis. peptide.com

The O-acylisourea intermediate is generally unstable in aqueous solutions, and its reactivity is exploited in coupling reactions. thermofisher.comresearchgate.net

A significant competing reaction pathway in carbodiimide-mediated couplings is the intramolecular rearrangement of the O-acylisourea intermediate to form an N-acylurea. unimi.itwikipedia.orgpeptide.comthermofisher.comorganic-chemistry.orgrsc.orgthieme-connect.denih.gov This rearrangement occurs due to the nucleophilic character of the imino nitrogen within the O-acylisourea structure, which can attack the activated carbonyl carbon. unimi.itthieme-connect.de

The formation of N-acylurea is problematic as it is generally unreactive towards amines and can be difficult to separate from the desired amide product, leading to reduced yields and purification challenges. peptide.comthieme-connect.de The extent of N-acylurea formation can be influenced by various factors, including the reaction conditions, the structure of the carboxylic acid and carbodiimide, and the presence of additives. rsc.orgthieme-connect.de

To minimize the formation of N-acylurea, additives such as N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HONSu) are often employed. wikipedia.orgpeptide.comorganic-chemistry.org These additives are more nucleophilic than the internal nitrogen of the O-acylisourea and react with the intermediate to form activated esters (e.g., HOBt esters or HONSu esters). These activated esters are more stable than the O-acylisourea and are still sufficiently reactive to react with the amine, thus directing the reaction towards amide formation and suppressing the undesired rearrangement to N-acylurea. peptide.comorganic-chemistry.org

Catalytic Guanylation Reactions with Carbodiimides

Carbodiimides can also participate in reactions leading to the formation of guanidines, which are important nitrogen-containing compounds. The catalytic guanylation of amines with carbodiimides provides an atom-economical route to synthesize substituted guanidines. researchgate.netacs.orgrsc.orgresearchgate.netdergipark.org.tracs.orgsioc-journal.cnrsc.org

The synthesis of guanidines from amines and carbodiimides can occur through various mechanisms, particularly in the presence of catalysts. Several mechanistic pathways have been proposed for the catalytic guanylation reaction, including [2+2]-cycloaddition/protonation, insertion/protonation, activation of carbodiimide followed by nucleophilic addition and intramolecular protonation, and protonation followed by nucleophilic addition and disassociation. researchgate.netacs.orgacs.org

One proposed mechanism involves the addition of an amine N-H bond across the C=N double bond of the carbodiimide, effectively a hydroamination reaction. rsc.orgdergipark.org.tr This process can be catalyzed by various species.

Metal complexes have been shown to be effective catalysts for the guanylation of amines with carbodiimides. researchgate.netrsc.orgdergipark.org.tracs.orgsioc-journal.cnrsc.orgosti.gov A wide range of metals, including transition metals, main-group metals, and rare-earth metals, have been explored for this transformation. researchgate.netrsc.orgacs.org

Metal-catalyzed guanylation reactions can proceed through mechanisms involving the interaction of the metal center with either the amine or the carbodiimide. For instance, some mechanisms involve the insertion of the carbodiimide into a metal-nitrogen bond, which is generated from the catalyst precursor and the amine. This insertion can lead to the formation of a metal-guanidinate intermediate, which subsequently reacts with another molecule of amine to release the guanidine (B92328) product and regenerate the active metal catalyst. rsc.orgosti.gov Other mechanisms may involve the activation of the carbodiimide by the metal center towards nucleophilic attack by the amine. acs.org

The choice of metal catalyst and ligand system can significantly influence the reaction mechanism, efficiency, and selectivity of the guanylation reaction. rsc.orgrsc.org

Insertion Reactions of Carbodiimides

Carbodiimides are known to undergo insertion into various bonds, particularly those involving metals. This reactivity is often leveraged in organometallic chemistry and catalysis.

Insertion of carbodiimides into metal-carbon (M-C) bonds is a significant reaction pathway, leading to the formation of new M-N and C-C bonds. This process typically involves the nucleophilic attack of the metal-bound carbon atom on the electrophilic central carbon of the carbodiimide, followed by rearrangement.

Studies have investigated the insertion of carbodiimides into aluminum-carbon (Al-C) bonds. This reaction can lead to the formation of four-membered bidentate amidinate chelate rings acs.orgcapes.gov.br. For instance, insertions into Al-R and Al-NR'₂ bonds (where R, R' are alkyl groups) have been reported acs.orgcapes.gov.br. Theoretical studies using density functional theory (DFT) have provided insights into the mechanisms of these insertions, calculating barrier heights for competitive reactions. For diisopropylcarbodiimide, insertion into Al-N(CH₃)₂ was found to have a lower barrier than insertion into Al-CH₃, attributed to the avoidance of a high-energy pentavalent carbon intermediate acs.orgcapes.gov.br. Conversely, for di-tert-butylcarbodiimide, insertion into Al-CH₃ showed a lower barrier due to steric effects acs.orgcapes.gov.br.

The synthesis of aluminum amidinates containing multiple amidinate rings has been achieved through the insertion of carbodiimides into trimethylaluminum (B3029685) (TMA). While the first insertion can be rapid at room temperature, subsequent insertions may require higher temperatures, such as refluxing above 70 °C. acs.orgcapes.gov.br. DFT calculations suggest that a higher barrier for methyl group migration in subsequent insertions, possibly due to the lack of exergic precoordination of the carbodiimide to the metal center, contributes to the need for elevated temperatures acs.orgcapes.gov.br.

Insertion reactions have also been observed for zirconium-carbon (Zr-C) and titanium-carbon (Ti-C) bonds. Treatment of zirconaaziridines with carbodiimides can result in the insertion of the carbodiimide into the Zr-C bonds researchgate.net. This insertion can be reversible, particularly in the presence of coordinating solvents like THF researchgate.net. Kinetic data suggest that the dissociation of the THF ligand may be necessary before carbodiimide insertion occurs researchgate.net. Protic cleavage of the organic fragment from zirconium in these instances can yield α-amino amidines researchgate.net.

Titanium complexes have also been shown to facilitate carbodiimide insertion. For example, insertion reactions of carbodiimides into bis(π-η⁵:σ-η¹-pentafulvene)titanium complexes have been used to synthesize titanium amidinato complexes researchgate.net. Depending on the pentafulvene ligand, additional insertion reactions into remaining Ti-C bonds can occur, allowing for stepwise functionalization researchgate.net.

The insertion of carbodiimides into metal-ligand bonds is a common method for synthesizing metal amidinate complexes. Amidinate ligands, formed from the reaction of a carbodiimide with a nucleophile (often an organometallic species), typically coordinate to the metal center in a bidentate fashion, forming a four-membered chelate ring acs.orgcapes.gov.brucl.ac.uk.

The reaction of alkyl or amido complexes of main group, lanthanide, or early-transition elements with carbodiimides yields amidininato or guanidinato derivatives researchgate.net. These ligands often exhibit κ²-chelate coordination researchgate.netencyclopedia.pub.

For aluminum, the reaction of AlMe₃ with a carbodiimide (R'N=C=NR') affords mono- and bis(amidinate) aluminum complexes, such as {MeC(NR')₂}AlMe₂ acs.org. The synthesis of metal amidinate complexes can also be achieved through the reaction of alkyl-/aryl-metal complexes with N,N'-disubstituted carbodiimides, proceeding via nucleophilic attack on the central carbodiimide carbon ucl.ac.uk.

The formation of amidinate chelate rings provides stability to the resulting metal complexes. The steric and electronic properties of the substituents on the carbodiimide and the metal center can influence the efficiency of the insertion and the structure of the resulting amidinate complex acs.orgcapes.gov.brucl.ac.uk.

Cycloaddition Reactions Involving Carbodiimides

Carbodiimides can participate in various cycloaddition reactions, acting as either a two-atom or a four-atom component depending on the reaction type and conditions.

Intramolecular [3+2] cycloaddition reactions involving carbodiimides are a valuable tool for the construction of nitrogen-containing heterocycles. In these reactions, a carbodiimide functional group reacts with a tethered 1,3-dipolar species.

Studies have shown that ortho-(azidomethyl)phenyl carbodiimides can undergo formal [3+2] intramolecular cycloaddition reactions upon heating. researchgate.netrsc.orgrsc.orgresearchgate.netsciforum.net. This reaction occurs between the azido (B1232118) group (the three-atom component) and one of the C=N double bonds of the carbodiimide (the two-atom component) researchgate.netrsc.orgrsc.orgresearchgate.netsciforum.net. The products of these cycloadditions are tetrazolo[5,1-b]quinazolines researchgate.netrsc.orgrsc.orgresearchgate.net. In these transformations, the carbodiimide contributes one C=N bond to the newly formed five-membered tetrazole ring researchgate.netrsc.org. The resulting tetrazoloquinazolines can sometimes undergo further thermal extrusion of dinitrogen to yield 2-aminoquinazolines rsc.orgresearchgate.net.

Research has also explored similar intramolecular [3+2] cycloadditions where a cyclopropane (B1198618) ring replaces the azido component. researchgate.netsciforum.net. In such cases, the aim is to form a new pyrrolidine (B122466) ring researchgate.net. While this approach has been investigated for various heterocumulenes, including carbodiimides, the success of the desired cyclization can be dependent on the specific structure of the carbodiimide and the tethered cyclopropane researchgate.netsciforum.net.

Hydroboration of Carbodiimides

Hydroboration, the addition of a B-H bond across an unsaturated substrate, is a fundamental reaction in organic synthesis. Carbodiimides can undergo hydroboration, typically yielding N-boryl formamidines.

The hydroboration of carbodiimides often requires catalysts due to the relatively low polarity of the C=N bonds compared to other heterocumulenes like aldehydes or ketones. Various catalytic systems have been developed for this transformation.

Transition metal complexes have been employed as catalysts for the hydroboration of carbodiimides. For example, mono(imidazolin-2-iminato) hafnium complexes have been shown to catalyze the monohydroboration of carbodiimides with pinacolborane (HBpin). d-nb.info. Mechanistic studies suggest that the reaction proceeds via the formation of a hafnium-hydride species, followed by insertion of the carbodiimide into the Hf-H bond to produce a hafnium amidinate complex. d-nb.info. This intermediate then reacts with another molecule of HBpin to release the N-borylformamidine product and regenerate the active hafnium-hydride catalyst d-nb.info.

Organocatalysts, specifically Lewis-basic carbon catalysts, have also proven effective for the hydroboration of carbodiimides. bohrium.comchemistryviews.orgnih.gov. Cyclic carbodiphosphoranes have demonstrated high catalytic activity in the hydroboration of carbodiimides with pinacolborane at room temperature bohrium.comchemistryviews.orgnih.gov. These reactions yield N-boryl formamidine (B1211174) products in high yields bohrium.comchemistryviews.org. Computational studies (DFT) support a mechanism involving the activation of pinacolborane by the carbodiphosphorane catalyst, followed by hydride transfer and B-N bond formation bohrium.comchemistryviews.orgnih.gov. This represents a notable advancement as it is reported as the first instance of carbodiimide reduction catalyzed by a neutral, Lewis-basic organocatalyst chemistryviews.org.

Stoichiometric reactions have also been conducted to gain insights into the catalytic cycles. For instance, the reaction between a hafnium complex and HBpin is rapid, and the subsequent addition of a carbodiimide can lead to product formation, although sometimes requiring heating d-nb.info.

Advanced Applications of Cme Carbodiimide in Chemical Research

Peptide Synthesis Methodologies Utilizing CME-Carbodiimide

This compound serves as an effective coupling reagent in peptide synthesis, a process fundamental to constructing peptides and proteins ontosight.aibiosynth.com. Its mechanism involves activating the carboxyl group of an amino acid or peptide fragment, enabling it to react with the amino group of another amino acid or peptide fragment to form a stable amide (peptide) bond ontosight.ai.

Applications in Solution-Phase Peptide Synthesis

This compound is utilized as a coupling agent in solution-phase peptide synthesis ontosight.aibiosynth.com. In this methodology, peptide fragments are coupled in a homogeneous solution. The carbodiimide (B86325) activates the carboxyl group of one fragment, allowing it to react with the amino group of another fragment. This approach is often used for the synthesis of shorter peptides or for the preparation of peptide fragments that are subsequently ligated. The water-soluble nature of this compound can simplify purification procedures in solution-phase synthesis compared to less soluble carbodiimides.

Biomolecular Conjugation and Crosslinking via Carbodiimide Chemistry

This compound is widely applied in the field of biomolecular conjugation and crosslinking due to its ability to mediate the formation of stable amide linkages between molecules containing carboxylic acid and amine functionalities ontosight.aicymitquimica.com. This makes it a valuable tool for attaching various biomolecules, such as proteins, peptides, and nucleic acids, to other molecules or solid supports biosynth.com.

Strategies for Protein and Peptide Labeling

This compound is used in strategies for labeling proteins and peptides. It can be employed to label carboxyl groups present in proteins and peptides biosynth.com. The carbodiimide chemistry allows for the covalent attachment of amine-containing labels (such as fluorescent dyes, biotin, or radioactive isotopes) to the carboxylic acid residues (like aspartic acid and glutamic acid) on the biomolecule surface. This labeling is crucial for various downstream applications, including detection, imaging, and functional studies of proteins and peptides.

Immobilization of Biomolecules onto Solid Supports and Surfaces

The immobilization of biomolecules onto solid supports and surfaces is a key application of this compound chemistry biosynth.com. This is particularly relevant in the development of biosensors, affinity chromatography columns, and other bioanalytical platforms biosynth.comscience.gov. This compound can facilitate the covalent coupling of protein ligands to sensor chips, such as those coated with anionic polycarboxylate hydrogels like carboxymethyl dextran, which are commonly used in optical biosensors like surface plasmon resonance (SPR) biosensors science.gov. The carbodiimide activates the carboxyl groups on the support material, allowing for the attachment of amine-containing biomolecules science.gov. This immobilization creates stable linkages, ensuring the biomolecule remains attached to the surface for repeated use and analysis.

Polymer Chemistry and Materials Science Applications of Carbodiimides

Carbodiimides play a crucial role in modern polymer science, enabling the synthesis of novel polymeric architectures, the modification of existing materials, and the creation of dynamic polymer networks. Their reactivity with various functional groups, particularly carboxylic acids and amines, makes them versatile tools in polymer synthesis and post-polymerization modification nih.govacs.org.

Synthesis and Characterization of Polycarbodiimides

Polycarbodiimides are a unique class of polymers derived from the polymerization of carbodiimide monomers researchgate.netresearchgate.netresearchgate.net. This polymerization can be achieved through various methods, including the self-polycondensation of aromatic diisocyanates catalyzed by phospholene oxides titech.ac.jp. Transition metal catalysis is also frequently employed for the polymerization of carbodiimide monomers, leading to helical macromolecular structures researchgate.netresearchgate.netresearchgate.netacs.org.

The properties of polycarbodiimides, such as thermal stability and solubility, can be tailored by the judicious choice of pendant groups on the carbodiimide monomers researchgate.nettitech.ac.jp. For instance, studies have shown that polycarbodiimides can exhibit good thermal stability, with significant weight loss occurring at high temperatures (e.g., 480 °C in nitrogen) titech.ac.jp. The ability to control the polymer structure and incorporate various functional groups allows for the development of polycarbodiimides with diverse applications, including potential uses as cooperative chiral materials, liquid crystalline materials, and components in optical sensors researchgate.net.

Research has also explored the synthesis of functionalized polycarbodiimides for specific applications. For example, alkyne-functionalized helical polycarbodiimides have been synthesized, allowing for subsequent functionalization through click chemistry and Sonogashira couplings acs.org. This grafting strategy enables the creation of polymer-amino acid conjugates with high densities of amino acids along the polymer side chain acs.org.

Formation of Covalent Adaptable Networks (CANs) through Carbodiimide Reactions

Covalent adaptable networks (CANs) are an emerging class of polymers that combine characteristics of both thermosets and thermoplastics, possessing reversible crosslinks that allow for reprocessing and recycling wwu.eduwwu.edu. Carbodiimide chemistry is instrumental in the formation of certain types of CANs, particularly those based on dynamic guanidine (B92328) linkages. nih.govacs.orgwwu.eduwwu.edunih.gov.

The formation of CANs using carbodiimides often involves the reaction of carbodiimide functionalities with multifunctional amines, leading to the formation of reversible guanidine crosslinks nih.govacs.orgwwu.eduwwu.edunih.gov. This can be achieved through post-polymerization modification of polymers containing pendant carbodiimide groups nih.govacs.orgwwu.eduwwu.edunih.gov. A related concept is thermal guanidine metathesis (TGM), where guanidine crosslinks can undergo temperature-dependent dissociation and re-formation, enabling the material to be reprocessed wwu.eduwwu.edudntb.gov.ua.

Studies have demonstrated the synthesis of carbodiimide-containing polymers, such as copolymers of styrene (B11656) and a styrenic carbodiimide monomer, which can then be modified with difunctional amines to create CAN materials nih.govacs.orgwwu.eduwwu.edunih.gov. The relaxation times of these materials can be varied by controlling the cross-link density and the structure of the guanidine linkages nih.govacs.org.

Development of Transient Covalent Polymers Using Carbodiimides

Carbodiimides have been utilized in the development of transient covalent polymers, which are out-of-equilibrium systems that assemble and disassemble over time chemrxiv.orgnih.govosti.govresearchgate.net. This approach is inspired by biological systems that use chemical fuel to drive transient molecular assemblies chemrxiv.orgnih.govosti.govrsc.orgrsc.org.

A common strategy involves using carbodiimides, such as EDC, to fuel the formation of hydrolytically unstable bonds, like carboxylic anhydrides, from dicarboxylic acids chemrxiv.orgnih.govosti.govresearchgate.net. These transient polymers can achieve significant molecular weights before decomposing through hydrolysis chemrxiv.orgnih.govosti.gov. The kinetics of assembly and disassembly, and thus the polymer lifetime, can be controlled by factors such as solvent polarity, carbodiimide concentration, monomer concentration, and temperature chemrxiv.orgnih.govosti.gov.

The carbodiimide-fueled reaction cycle, where a carbodiimide activates a catalyst (e.g., a carboxylate) to form a transient species (e.g., an anhydride) that subsequently hydrolyzes, has been applied to regulate various dynamic processes, including the self-assembly of molecules and the operation of molecular machinery rsc.orgrsc.org.

Role as Polymer Modifiers and End-Capping Agents

Carbodiimides are effective polymer modifiers and end-capping agents, particularly for polymers containing carboxylic acid or hydroxyl end groups researchgate.netteijin.commdpi.comgoogle.com. They are widely used to improve the durability and stability of polymers, such as polyesters and polyurethanes, by reacting with acidic end groups that can catalyze degradation processes like hydrolysis researchgate.netresearchgate.netteijin.commdpi.comgoogle.com.

The reaction of carbodiimides with carboxylic acid end groups effectively "caps" these reactive sites, preventing chain scission and improving the polymer's resistance to hydrolysis teijin.comgoogle.com. This application is particularly relevant in materials like polyesters and biodegradable resins such as polylactic acid, where hydrolysis can be a significant issue teijin.com.

Conventional carbodiimides can sometimes generate harmful isocyanate gas during high-temperature processing researchgate.netteijin.com. To address this, novel cyclic carbodiimides have been developed that suppress the generation of isocyanate gas, offering a more environmentally friendly solution for polymer modification teijin.com. Beyond end-capping, carbodiimides can also be used for post-polymerization modification by reacting with nucleophiles introduced into the polymer structure nih.govacs.orgnih.gov.

Synthesis of Polymer Nanocomposites via Carbodiimide Coupling

Carbodiimide chemistry provides a valuable method for the synthesis of polymer nanocomposites by facilitating the covalent coupling of nanoparticles to polymer matrices mdpi.cometsu.edunih.govscispace.com. Covalent bonding between the nanofiller and the polymer matrix is crucial for achieving strong interfacial interaction, which in turn enhances the mechanical and other properties of the composite material mdpi.comnih.gov.

Carbodiimide-mediated coupling is often used to form amide bonds between functionalized nanoparticles (e.g., amine-functionalized silica (B1680970) nanoparticles or oxidized carbon nanotubes) and polymers containing carboxylic acid groups mdpi.cometsu.edunih.govscispace.com. For example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is commonly used in conjunction with N-hydroxysuccinimide (NHS) to activate carboxylic acid groups on the polymer or nanoparticle surface, which then react with amine groups on the other component to form stable amide linkages nih.govmdpi.com.

Research has demonstrated the successful synthesis of nanocomposite hydrogels by covalently cross-linking amine-functionalized silica nanoparticles with polyacrylic acid using EDC chemistry nih.gov. These materials showed improved compressive strengths and resistance to strain compared to composites without covalent linkages nih.gov. Similarly, carbodiimide coupling has been used to graft polymers onto the surface of carbon nanotubes, enhancing their dispersion and interaction within the polymer matrix mdpi.comscispace.com.

Heterocyclic Compound Synthesis Mediated by Carbodiimides

Carbodiimides are highly versatile reagents and intermediates in the synthesis of a wide array of heterocyclic compounds, particularly those containing nitrogen researchgate.netrsc.orgresearchgate.nettandfonline.comtandfonline.comnih.gov. Their cumulative double bond structure and reactivity make them valuable building blocks and coupling partners in various cyclization and condensation reactions.

Carbodiimides can participate in reactions with various nucleophiles and undergo cycloaddition reactions, leading to the formation of diverse heterocyclic ring systems researchgate.netnih.gov. They have been extensively utilized in the synthesis of three-, four-, five-, six-, seven-, and larger-membered as well as fused heterocycles rsc.orgresearchgate.net.

Specific examples of carbodiimide-mediated heterocyclic synthesis include the facile synthesis of 2-amino-4H-imidazolin-4-one derivatives tandfonline.com. Carbodiimides, obtained from aza-Wittig reactions, can act as synthons that cyclize upon reaction with a nucleophile to yield the desired imidazolinones tandfonline.com. Another application is the synthesis of pyrimidine (B1678525) scaffolds, which are important in pharmaceutical and medicinal chemistry tandfonline.com. Carbodiimides have been used in one-pot, three-component reactions to synthesize 2,3-dihydropyrimidinthiones tandfonline.com.

The rich chemistry of carbodiimides continues to be explored for the development of novel and efficient methods for constructing complex heterocyclic structures, which are essential motifs in many pharmaceuticals and functional molecules researchgate.nettandfonline.com.

Synthesis of Oxadiazole Ring Systems

Carbodiimides are effectively employed in the synthesis of oxadiazole rings, particularly 1,2,4- and 1,3,4-oxadiazole (B1194373) derivatives. A common strategy for synthesizing 1,2,4-oxadiazoles involves the reaction of amidoximes with carboxylic acids or their derivatives, mediated by coupling agents such as carbodiimides. The mechanism typically involves the initial nucleophilic attack of the hydroxyl group of the amidoxime (B1450833) on the electrophilic carbon of the carbodiimide, forming an O-acylisourea intermediate. This intermediate then undergoes intramolecular cyclization with the amino group of the amidoxime, followed by the elimination of a urea (B33335) derivative to yield the 1,2,4-oxadiazole (B8745197) ring. Research has shown that this method can provide 5-amino substituted 1,2,4-oxadiazole derivatives in high yields. For instance, the condensation of amidoximes with N,N'-dialkylcarbodiimides under refluxing toluene (B28343) has successfully yielded 5-alkylaminooxadiazoles.

For the synthesis of 1,3,4-oxadiazoles, carbodiimides can act as dehydrating agents in the cyclization of diacylhydrazines. Another approach involves the reaction of thiosemicarbazides, where carbodiimides like EDC can facilitate cyclodesulfurization. A proposed mechanism for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the reaction of a thiosemicarbazide (B42300) derivative with a uronium salt, followed by cyclization and elimination of a thiourea (B124793) group. While this specific mechanism doesn't directly involve a carbodiimide as a reactant, carbodiimides are mentioned as alternative reagents for achieving similar cyclodehydration in 1,3,4-oxadiazole synthesis. EDC has also been used in the condensation of 2-amino-1,3,4-oxadiazoles with carboxylic acids.

Detailed studies have explored the reaction conditions and substrate scope for carbodiimide-mediated oxadiazole synthesis. For example, the reaction of amidoximes with alkyl carbodiimides in toluene or aromatic carbodiimides in DMF has been investigated, highlighting the influence of solvent and carbodiimide structure on the reaction pathway and yield.

Synthesis of Cyanoguanidines

Cyanoguanidines, also known as dicyandiamide (B1669379) and its derivatives, can be synthesized using methods that involve carbodiimides. One facile synthesis of cyanoguanidines from thioureas has been reported using water-soluble carbodiimides such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl). This method offers a convenient route to access various substituted cyanoguanidines. Additionally, the reaction of amines with cyanamide (B42294) or substituted cyanamides in the presence of activating agents, which can include carbodiimides, can lead to the formation of guanidines and subsequently cyanoguanidines or related structures. While the direct synthesis of cyanoguanidines from carbodiimides is less common than their use in activating precursors, carbodiimides can be intermediates in the synthesis of biguanides from guanidines.

Synthesis of Indoloquinazolines and Tetrazoloquinazolines

The synthesis of fused heterocyclic systems such as indoloquinazolines and tetrazoloquinazolines can also involve carbodiimides, often within multi-component reaction strategies. While specific detailed mechanisms for the synthesis of the core indoloquinazoline or tetrazoloquinazoline structures directly from carbodiimides are not extensively detailed in the provided sources, carbodiimides have been implicated in the synthesis of related quinazoline (B50416) derivatives. For instance, a palladium-catalyzed three-component reaction involving bis-(2-iodoaromatic)-carbodiimide, isocyanide, and an amine has been shown to generate quinazolino[3,2-a]quinazolines and related compounds. This suggests that carbodiimide structures can be incorporated into complex fused ring systems through appropriate reaction pathways. The synthesis of quinazolinone derivatives has been achieved through various metal-catalyzed approaches and cascade reactions, where carbodiimides or intermediates derived from them can play a role in C-N bond formation and cyclization events.

Supramolecular Chemistry and Fuel-Driven Assembly with Carbodiimides

Carbodiimides have emerged as key components in the design of chemically fueled supramolecular systems. Unlike traditional self-assembly processes that reach an equilibrium state, fuel-driven assembly operates out of equilibrium by utilizing chemical energy to create transient structures wikipedia.org.

Regulation of Self-Assembly Processes

Carbodiimides, particularly water-soluble examples like EDC, are used to drive reaction cycles that regulate self-assembly wikipedia.org. In these cycles, a precursor molecule reacts with the carbodiimide fuel, leading to an activated species. This activated species can then undergo self-assembly. Simultaneously, the activated species undergoes a deactivation reaction, often hydrolysis, reverting back to the precursor and consuming the carbodiimide fuel irreversibly wikipedia.org. This continuous cycle of activation and deactivation allows for the temporal control over the self-assembly process wikipedia.org. The rate of fuel consumption and the lifetimes of the activated species dictate the dynamics and lifetime of the resulting supramolecular assemblies.

The versatility of carbodiimide-driven reaction cycles allows for the regulation of the supramolecular behavior of various building blocks, including carboxylates and peptides. By designing precursor molecules with specific self-assembly domains and catalytic domains (which interact with the carbodiimide), researchers can control the morphology and properties of the resulting assemblies.

Design of Transient Supramolecular Structures

A key feature of carbodiimide-fueled assembly is the formation of transient supramolecular structures wikipedia.org. Because the activated species is continuously formed and deactivated, the assemblies exist only as long as the chemical fuel is present and the reaction cycle is running wikipedia.org. Once the fuel is consumed, the system returns to its equilibrium state, and the assemblies disassemble wikipedia.org. This dynamic nature allows for properties not seen in equilibrium systems, such as tunable lifetimes, adaptivity, and the ability to self-heal wikipedia.org.

Research has demonstrated the use of carbodiimide-fueled reaction cycles to create transient structures with various morphologies, including fibers, colloids, crystals, and droplets. The design of the precursor molecule is crucial in determining the type of assembly formed. For example, specific peptide designs have been shown to form transient fibers or colloids when fueled by carbodiimides. The ability to control the lifetime and dynamics of these assemblies through the chemical fuel offers exciting possibilities for creating responsive and adaptive materials wikipedia.org.

Computational and Theoretical Investigations of Carbodiimide Reactivity

Quantum Chemical Methods in Carbodiimide (B86325) Studies

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely applied to study the electronic structure and reactivity of carbodiimides. mpg.deworldscientific.com These methods provide a theoretical framework to calculate various molecular properties and simulate chemical processes at the atomic level.

Density Functional Theory (DFT) Calculations for Reaction Energetics

DFT calculations are frequently employed to determine the energetics of reactions involving carbodiimides. worldscientific.commdpi.comworldscientific.comnih.gov By optimizing the geometries of reactants, products, intermediates, and transition states, DFT can provide relative energies and enthalpy or free energy changes along a reaction coordinate. mdpi.comresearchgate.netmissouri.edusciencepublishinggroup.com This allows researchers to map out potential energy surfaces (PES) and understand the thermodynamic feasibility of different reaction pathways. researchgate.netmissouri.edu For example, DFT calculations have been used to study the formation of diphenylcarbodiimide (B3054861) from phenyl isocyanate, providing detailed energetic profiles of the reaction mechanism. mdpi.comnih.govresearchgate.netdntb.gov.ua Studies have also utilized DFT to calculate global and local reactivity descriptors for various carbodiimides, helping to identify sites prone to nucleophilic or electrophilic attack. worldscientific.comworldscientific.com

Theoretical Modeling of Carbodiimide Reaction Mechanisms

Theoretical modeling plays a crucial role in elucidating the step-by-step mechanisms of carbodiimide reactions. mdpi.comdntb.gov.uaresearchgate.netresearchgate.net By identifying intermediates and transition states, computational studies can provide detailed insights into how bonds are broken and formed during a reaction. mdpi.comresearchgate.netmissouri.edu This includes investigating the mechanisms of carbodiimide formation from various precursors like isocyanates or ureas. mdpi.comdntb.gov.uaresearchgate.netresearchgate.net Theoretical studies have also explored the mechanisms of reactions where carbodiimides act as reagents, such as in peptide coupling or hydroboration reactions. chemrxiv.orgsci-hub.se For instance, DFT calculations have been used to propose and validate reaction mechanisms for the formation of carbodiimide in the interstellar medium. researchgate.net

Prediction of Activation Energies and Identification of Transition States

A key application of computational chemistry is the prediction of activation energies and the identification of transition states. mdpi.comnih.govresearchgate.netmissouri.edusciencepublishinggroup.comjst.go.jp Transition states represent the highest energy points along a reaction pathway and are crucial for determining reaction rates. mdpi.comresearchgate.netjst.go.jp DFT calculations, often combined with transition state search algorithms, can locate these elusive structures and calculate the energy required to reach them from the reactants. mdpi.comresearchgate.netsciencepublishinggroup.comjst.go.jp This allows for the prediction of reaction barriers, which can be compared with experimental activation energies to validate computational models. mdpi.comnih.govresearchgate.netdntb.gov.ua For example, computational studies have successfully predicted activation energies for carbodiimide formation that show excellent agreement with experimental data. mdpi.comnih.govresearchgate.netdntb.gov.ua

Mechanistic Insights from Computational Studies

Computational studies provide valuable mechanistic insights into both the formation and reactions of carbodiimides, including those mediated by metal catalysts.

Elucidation of Carbodiimide Formation Pathways

Computational methods have been instrumental in elucidating the various pathways through which carbodiimides can be formed. mdpi.comdntb.gov.uaresearchgate.netresearchgate.net These studies can investigate reactions starting from different precursors, such as isocyanates, ureas, or even occurring in exotic environments like the interstellar medium. mdpi.comresearchgate.netresearchgate.net By calculating the energetics of different potential steps, computational chemistry can help determine the most favorable reaction channels and the roles of catalysts or environmental factors. mdpi.comdntb.gov.uaresearchgate.net For instance, DFT calculations have provided detailed mechanisms for carbodiimide formation from isocyanates catalyzed by phosphorus compounds. mdpi.comnih.govresearchgate.netdntb.gov.ua

Computational Analysis of Metal-Mediated Carbodiimide Reactions

Computational analysis is increasingly used to understand the mechanisms of carbodiimide reactions catalyzed or mediated by metal complexes. researchgate.netsioc-journal.cnrsc.orgnih.govrsc.org DFT calculations can shed light on how metal centers interact with carbodiimide substrates, the nature of intermediates formed, and the energy barriers involved in catalytic cycles. sioc-journal.cnrsc.orgnih.gov This includes studies on metal-catalyzed hydroboration of carbodiimides or reactions involving the insertion of carbodiimides into metal-ligand bonds. chemrxiv.orgsioc-journal.cnrsc.org Computational studies have investigated the mechanisms of reactions catalyzed by alkaline earth metals and transition metals, providing details on the active species and rate-determining steps. sioc-journal.cnnih.gov For example, DFT calculations have been used to study the mechanism of alkaline earth metal catalyzed hydroboration of carbodiimides, revealing different reaction pathways depending on the metal used. sioc-journal.cn Computational studies have also been applied to understand the interaction of carbodiimides with titanium complexes. rsc.org

Conformational Analysis and Chiral Properties of Carbodiimides

Computational and theoretical methods play a crucial role in understanding the complex conformational landscapes and chiral behavior of carbodiimides. Carbodiimides, characterized by the linear N=C=N core, exhibit axial chirality due to their C₂ symmetry wikipedia.org. However, the interconversion between enantiomers is typically rapid due to a low energy barrier associated with rotation around the C=N bonds, making the isolation of a single optical isomer challenging under normal conditions wikipedia.org.

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in exploring the potential energy surfaces of carbodiimides to identify stable conformers and transition states involved in their dynamic behavior. For instance, computational studies on alicyclic carbodiimides (with ring sizes from five to twelve) have investigated the transition states between isomers. These studies found that the RNCNR dihedral angle is approximately 0° for even-numbered rings but deviates from 0° for rings with seven, nine, eleven, and twelve members acs.org. The symmetry of the transition states differs between even and odd-numbered rings, with Cs symmetry for even rings and C₂ symmetry for odd rings acs.org. Intrinsic reaction coordinate analyses following the antisymmetric pathways from transition states have been shown to lead to enantiomeric pairs acs.org.

While the isolation of axially chiral carbodiimides is difficult due to low racemization barriers, strategies involving conformationally restrained cyclic structures have been explored computationally and experimentally to create carbodiimides with higher biases in axial chirality acs.orgnih.gov. Vibrational circular dichroism (VCD) spectroscopy, combined with DFT calculations, has been used to determine the biases of axial chirality in such constrained systems acs.orgnih.gov.

Computational methods are also applied to study the chiroptical properties of chiral molecules, including carbodiimides or systems incorporating carbodiimide-like structures. Optical rotation (OR) and electronic circular dichroism (ECD) spectroscopy are key experimental techniques, and their computational prediction is valuable for determining absolute configurations and verifying conformational analysis results mdpi.comacs.org. DFT calculations are frequently used to optimize geometries and calculate Boltzmann populations of different conformers, which are then used to compute averaged chiroptical properties for comparison with experimental data mdpi.com.

Detailed computational conformational analyses of flexible molecules have shown that hundreds of conformations can be found initially, which are then subjected to multi-step optimization and population analysis to identify the most relevant low-energy conformers mdpi.com. The agreement between calculated and experimental chiroptical data serves as a validation of the conformational analysis mdpi.com.

Studies on the reactivity of carbodiimides also benefit from computational approaches. DFT calculations have been used to investigate reaction mechanisms, including the formation of carbodiimides and their reactions as coupling agents mdpi.combeilstein-journals.org. These calculations can provide insights into activation energies, transition states, and the relative stabilities of intermediates, contributing to a better understanding of how conformational and electronic factors influence reactivity and selectivity, including in the context of chiral transformations mdpi.combeilstein-journals.org.

While the term "Cme-carbodiimide" is not standard, computational studies on various substituted carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), provide general insights into the class of compounds. These studies often involve geometry optimization and analysis of electronic properties using DFT to understand their chemical behavior and potential reaction sites worldscientific.com.

Table 1: Selected Carbodiimides and their PubChem CIDs

Compound NamePubChem CID
N,N'-Dicyclohexylcarbodiimide (DCC)10868
N,N'-Diisopropylcarbodiimide (DIC)12734
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)15908

Table 2: Computational Study Parameters (Illustrative Example based on Search Results)

Study FocusComputational MethodBasis SetSolvent Model (if applicable)Key Finding Related to Conformation/ChiralitySource
Alicyclic Carbodiimide Transition States (C₆-C₁₂)MP26-31G(d,p)Gas phaseDifferent transition state symmetries for even vs. odd rings; IRC leads to enantiomers. acs.org
Conformationally Restrained Cyclic CarbodiimidesDFTNot specified in snippetNot specified in snippetHigher axial chirality biases achieved in constrained structures. acs.org
Conformational Analysis of Flexible Molecules (General Approach)DFTVariousNot specified in snippetMulti-step optimization and Boltzmann averaging used to analyze conformers and predict chiroptical properties. mdpi.com
Reactivity Descriptors of Carbodiimides (DCC, DIC, EDC, etc.)DFT (B3LYP)6-31G(d), 6-311++G(d,p)Gas and Solution (Implicit)Geometrical parameters similar in gas/solution; diffuse functions impact electron affinity. worldscientific.com

Analytical and Spectroscopic Characterization in Carbodiimide Research

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of CME-Carbodiimide, and monitoring the progress of reactions in which it is involved.

High-Performance Size Exclusion Chromatography (HPSEC) is a powerful technique for separating molecules based on their size or hydrodynamic volume in solution. nih.gov While not typically used for analyzing small molecules like this compound itself, it is an invaluable tool for characterizing the products of reactions where this compound is used as a cross-linking agent.

For instance, when this compound is used to form amide bonds between proteins or polymers, it can lead to the formation of higher molecular weight species. HPSEC can be used to monitor the reaction by observing the decrease in the peaks corresponding to the starting materials and the appearance and increase of peaks corresponding to the larger, cross-linked products. nih.gov This allows for the assessment of cross-linking efficiency and the characterization of the molecular weight distribution of the resulting products. nih.gov

Table 6: Application of HPSEC in this compound Reactions

Application Principle Information Obtained
Monitoring Protein Cross-linking Separation of molecules by size. Decrease in monomer peak area, increase in dimer/polymer peak area, estimation of cross-linking percentage.
Purity assessment of bioconjugates Removal of unreacted small molecules from larger conjugated products. Purity of the final product, confirmation of successful conjugation.

X-Ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is a cornerstone analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise data on bond lengths, bond angles, and intermolecular interactions within a crystal lattice. While specific crystallographic data for 1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMC-carbodiimide) is not available in the published literature, the principles of the technique and the expected structural insights can be thoroughly understood by examining a representative carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC). The analysis of DCC provides a clear framework for what a similar study of CMC-carbodiimide would reveal about its solid-state conformation and packing.

The core of the carbodiimide functional group (N=C=N) is known to possess a nearly linear geometry, a feature confirmed by X-ray crystallography of various carbodiimide derivatives. This linearity is a result of the sp hybridization of the central carbon atom. An XRD study of CMC-carbodiimide would precisely determine the N=C=N bond angle and the C=N bond lengths, which are expected to be characteristic of a cumulated double bond system.

To illustrate the detailed information obtained from such an analysis, the crystallographic data for a representative carbodiimide, bis(diphenylmethyl)carbodiimide, is presented below.

Illustrative Crystallographic Data for a Representative Carbodiimide

The following tables summarize the kind of detailed structural information that would be obtained from a single-crystal X-ray diffraction study. The data presented here is for bis(diphenylmethyl)carbodiimide, serving as an exemplar for the carbodiimide class of compounds.

Table 1: Crystal Data and Structure Refinement Details

Parameter Value
Empirical Formula C27H22N2
Formula Weight 374.47
Temperature 293(2) K
Wavelength 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions
a 10.137(2) Å
b 10.933(2) Å
c 20.274(4) Å
α 90°
β 102.72(3)°
γ 90°
Volume 2192.3(8) ų
Z (Molecules per unit cell) 4

This interactive table provides a summary of the crystallographic data collection and refinement parameters for an example carbodiimide.

Table 2: Selected Bond Lengths and Angles

Bond/Angle Length (Å) / Angle (°)
Bond Lengths
N1=C14 1.215(2)
N2=C14 1.218(2)
N1-C1 1.442(2)
N2-C2 1.445(2)
Bond Angles
N1-C14-N2 170.8(2)
C14-N1-C1 126.1(2)

This interactive table highlights key intramolecular distances and angles, defining the core geometry of the carbodiimide functional group.

The data clearly shows the near-linear arrangement of the N=C=N group (170.8°) and the characteristic C=N double bond lengths (approx. 1.21 Å). The C-N-C angles are approximately 126°, reflecting the trigonal planar geometry around the nitrogen atoms. An analysis of CMC-carbodiimide would yield analogous data, providing definitive proof of its molecular structure and conformation in the solid phase. The interplay of van der Waals forces, hydrogen bonds, and ionic interactions revealed by the crystal packing would be crucial for understanding its physical properties, such as solubility and melting point.

Q & A

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for high-throughput studies?

  • Methodology :
  • Implement QC/QA protocols (e.g., real-time NMR monitoring, automated purification systems) .
  • Use multivariate analysis to correlate raw material purity with final product consistency .
  • Documentation : Publish batch records and failure analyses as supplementary data to aid troubleshooting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CME-carbodiimide
Reactant of Route 2
Reactant of Route 2
CME-carbodiimide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.